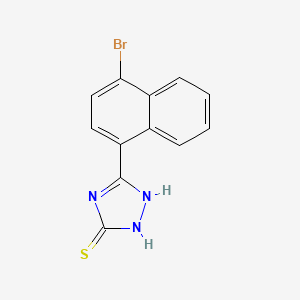
Silane, (3-chlorophenoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-chlorophenoxy)trimethyl- is an organosilicon compound with the molecular formula C9H13ClOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a (3-chlorophenoxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chlorophenoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 3-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom in trimethylchlorosilane with the 3-chlorophenoxy group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods: In industrial settings, the production of Silane, (3-chlorophenoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Safety Measures: Proper handling of reagents and solvents to prevent any hazardous reactions
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (3-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The (3-chlorophenoxy) group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrosilylation: The Si-H bond in silanes can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products:
Substitution Products: Various substituted silanes depending on the nucleophile used
Oxidation Products: Silanols or siloxanes
Reduction Products: Silanes with reduced functional groups
Applications De Recherche Scientifique
Silane, (3-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (3-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: Enhances the stability of the compound in various environments
Silicon-Carbon Bond Formation: Facilitates the incorporation of the compound into organic molecules
Comparaison Avec Des Composés Similaires
Silane, (3-chlorophenoxy)trimethyl- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane with three methyl groups attached to silicon. It is less reactive compared to Silane, (3-chlorophenoxy)trimethyl-.
Chlorotrimethylsilane: Contains a chlorine atom attached to silicon, making it more reactive in substitution reactions.
Phenyltrimethylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.
Uniqueness: Silane, (3-chlorophenoxy)trimethyl- is unique due to the presence of the (3-chlorophenoxy) group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
17881-67-3 |
|---|---|
Formule moléculaire |
C9H13ClOSi |
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
(3-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
Clé InChI |
BFUAFRGEFKDQJD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)



![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)


![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)


![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
